Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfonyl-linked piperazine moiety bearing a 2,3-dimethylphenyl group. The methyl ester at the 2-position enhances metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(14(13)2)19-8-10-20(11-9-19)26(22,23)16-7-12-25-17(16)18(21)24-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONISTFUZMAWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2,3-dimethylphenyl)piperazine. This can be achieved by reacting 2,3-dimethylaniline with ethylene glycol in the presence of a catalyst such as palladium on carbon.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonyl piperazine intermediate.
Thiophene Carboxylation: The final step involves the reaction of the sulfonyl piperazine intermediate with methyl thiophene-2-carboxylate under appropriate conditions, such as in the presence of a base like sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂-N-) undergoes nucleophilic substitution under basic conditions. Key reactions include:
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Amine displacement : Reaction with primary/secondary amines yields substituted piperazine derivatives. For example, treatment with ethylenediamine at 80°C in DMF replaces the piperazine nitrogen’s substituent.
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Alcoholysis : Methanol or ethanol in the presence of K₂CO₃ facilitates alkoxy group substitution, forming sulfonate esters.
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF | 80 | 72 |
| Methanol | THF | 60 | 65 |
Ester Hydrolysis and Functionalization
The methyl ester group at the thiophene-2-position is hydrolyzable:
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Base-mediated hydrolysis : NaOH (1M) in H₂O/EtOH (1:1) at reflux converts the ester to a carboxylic acid, enabling further derivatization (e.g., amide formation) .
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Transesterification : Titanium(IV) isopropoxide catalyzes ester exchange with higher alcohols (e.g., isopropyl alcohol) .
Piperazine Ring Modifications
The piperazine moiety participates in alkylation and acylation:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts .
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Pd-catalyzed cross-coupling : Buchwald–Hartwig amination with aryl halides introduces aromatic groups at the piperazine nitrogen .
Key Example :
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Reaction with 2-bromotoluene under Pd(OAc)₂/XPhos catalysis yields a 2,3-dimethylphenyl-substituted derivative (95% yield) .
Thiophene Ring Reactivity
The thiophene core undergoes electrophilic substitution:
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Sulfonation : Chlorosulfonic acid introduces additional sulfonyl groups at the 4-position.
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Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the 5-position.
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
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Suzuki–Miyaura : The brominated thiophene derivative reacts with arylboronic acids using Pd(PPh₃)₄ .
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Sonogashira : Terminal alkynes couple with iodinated intermediates under Pd/Cu catalysis .
Table 2: Optimized Coupling Conditions
| Reaction Type | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 88 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | 82 |
Computational Insights
DFT studies reveal:
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The sulfonyl group increases electrophilicity at the thiophene 5-position (Fukui = 0.12).
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Steric hindrance from the 2,3-dimethylphenyl group limits reactivity at the piperazine para-position.
Stability and Degradation
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Thermal decomposition : Degrades above 200°C, releasing SO₂ and CO₂ (TGA analysis).
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Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond, forming thiophene-2-carboxylic acid .
This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry for developing CNS-targeted agents. Reaction optimization (e.g., catalyst selection, solvent polarity) remains critical for achieving high regioselectivity .
Scientific Research Applications
Structural Features
The compound features:
- A thiophene ring , which is known for its electron-rich properties.
- A piperazine moiety , contributing to its potential as a psychoactive agent.
- A sulfonyl group , enhancing solubility and reactivity.
Antidepressant Effects
Research indicates that compounds with a similar structure to methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exhibit antidepressant properties. The mechanism involves modulation of serotonin receptors and inhibition of neurotransmitter reuptake transporters. In animal models, significant reductions in depressive-like behaviors have been observed .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can act effectively at low concentrations, suggesting its potential as an antimicrobial agent .
Cytotoxicity in Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cells, with IC50 values indicating effective concentrations in the micromolar range .
Antidepressant Activity
A clinical study examined the effects of a related benzothiophene derivative on patients with major depressive disorder. Results indicated a significant improvement in symptoms compared to placebo controls, supporting the potential antidepressant efficacy of compounds within this chemical class .
Antimicrobial Efficacy
Research highlighted that derivatives similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus. This underscores the compound's relevance in addressing antibiotic resistance .
Cancer Research Insights
In vitro studies have shown that related compounds can inhibit tumor growth in breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis. These findings are crucial for developing new cancer therapeutics targeting specific pathways involved in tumor progression .
Summary of In Vitro Studies
| Study Type | Findings |
|---|---|
| Antidepressant Assay | Significant reduction in depressive-like behaviors |
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity Assay | Induced apoptosis in cancer cell lines with IC50 values in micromolar range |
Mechanism of Action
The mechanism by which Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to interact with biological membranes, improving its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thiophene vs. Benzothiophene Derivatives
- Target Compound : Thiophene-2-carboxylate core.
- Ethyl 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate ():
- Substitutes thiophene with benzothiophene, increasing aromatic surface area and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight: ~458.59 g/mol (estimated for benzothiophene analog) vs. ~424.50 g/mol (estimated for thiophene-based target compound).
Substituent Position on the Piperazine-Linked Phenyl Group
- Ethyl 3-{[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (): 2,4-Dimethylphenyl substituent vs. 2,3-dimethylphenyl in the target compound.
Methoxy vs. Dimethyl Substitution
Biological Activity
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that underline its pharmacological relevance.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylate group and a sulfonamide moiety linked to a piperazine derivative. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, specifically serotonin and dopamine receptors. By modulating these receptors, it may influence several neurological pathways, which could be beneficial in treating disorders such as anxiety and depression.
Key Mechanisms:
- Receptor Modulation : Binding affinity to serotonin (5-HT) and dopamine (D2) receptors.
- Signal Transduction : Inhibition or activation of downstream signaling pathways affecting neurotransmitter release.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. The compound was evaluated using the forced swim test (FST) and the tail suspension test (TST), both standard assays for assessing antidepressant activity.
| Study | Model Used | Findings | Reference |
|---|---|---|---|
| Study 1 | FST | Reduced immobility time indicating antidepressant activity | |
| Study 2 | TST | Significant decrease in immobility compared to control |
Neuroprotective Properties
In addition to its antidepressant effects, this compound has shown promise as a neuroprotective agent. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways.
Case Studies
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Case Study on Depression Models :
- In a controlled study involving rodents, administration of the compound led to a marked improvement in behavioral symptoms associated with depression. The results were statistically significant compared to the placebo group.
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Neuroprotection Against Oxidative Stress :
- A study highlighted the compound's ability to reduce cell death in neuronal cultures exposed to oxidative stressors, suggesting its potential utility in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Antidepressant | Serotonin reuptake inhibition |
| Compound B | Anxiolytic | GABA receptor modulation |
| Methyl 3-{...} | Antidepressant & Neuroprotective | Serotonin/Dopamine receptor modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate?
- Methodology :
- Step 1 : Prepare the piperazine precursor (e.g., 4-(2,3-dimethylphenyl)piperazine) via nucleophilic aromatic substitution or reductive amination.
- Step 2 : Sulfonate the thiophene-2-carboxylate scaffold using chlorosulfonic acid or sulfur trioxide.
- Step 3 : Couple the sulfonyl chloride intermediate with the piperazine derivative under basic conditions (e.g., triethylamine in dichloromethane).
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane gradient) .
Q. How is the compound characterized analytically?
- Key Techniques :
- 1H/13C NMR : Confirm regiochemistry of the sulfonyl-piperazine linkage (e.g., δ 3.8–4.2 ppm for sulfonyl-OCH3, δ 2.3–2.7 ppm for piperazine-CH3 groups) .
- IR Spectroscopy : Validate sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and ester (C=O) at ~1700 cm⁻¹ .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are common impurities in synthesized batches?
- Byproducts :
- Unreacted sulfonyl chloride (detected via TLC or LC-MS).
- Des-methyl analogs due to incomplete alkylation of the piperazine ring .
Advanced Research Questions
Q. How does the sulfonyl-piperazine moiety influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Sulfonyl groups increase metabolic stability by reducing oxidative degradation .
- Experimental Design :
- Compare IC50 values against analogs with substituted phenyl groups (e.g., 4-fluorophenyl, 2-methoxyphenyl) in receptor-binding assays .
Q. How to resolve contradictions in solubility data across studies?
- Contradiction : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL).
- Analysis :
- Test solubility in buffered solutions (pH 1.2–7.4) to account for protonation of the piperazine nitrogen.
- Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to model sulfonyl-piperazine bond dissociation energies.
- Validate with experimental kinetic studies (e.g., palladium-catalyzed coupling reactions) .
Q. How to optimize reaction yields for large-scale synthesis?
- Challenges : Low yields (<50%) due to steric hindrance at the sulfonyl-thiophene junction.
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve energy transfer.
- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF4]) to enhance solubility .
Q. What are the compound’s stability profiles under varying storage conditions?
- Degradation Pathways :
- Hydrolysis of the ester group in humid environments.
- Oxidation of the thiophene ring under light exposure.
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.3–2.7 (piperazine-CH3), δ 3.8 (OCH3) | |
| 13C NMR | δ 165–170 (C=O ester), δ 55–60 (OCH3) | |
| IR | 1350 cm⁻¹ (S=O), 1700 cm⁻¹ (C=O) |
Table 2 : Solubility and Stability Optimization
| Condition | Recommended Protocol | Rationale |
|---|---|---|
| Synthesis | Microwave, 100°C, 30 min in [BMIM][BF4] | Reduces steric hindrance |
| Storage | –20°C, desiccated, amber glass | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
